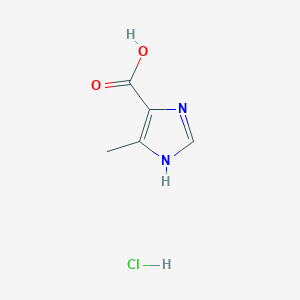

4-methyl-1H-imidazole-5-carboxylic acid hydrochloride

Description

4-Methyl-1H-imidazole-5-carboxylic acid hydrochloride (CAS: 1965310-16-0) is a halogenated imidazole derivative with the molecular formula C₇H₉ClN₂O₂ and a molecular weight of 188.61 g/mol . It is characterized by a methyl group at the 4-position and a carboxylic acid group at the 5-position of the imidazole ring, with a hydrochloride salt enhancing its solubility. This compound is commercially available as a white to off-white solid with a purity of 96.19% (HPLC) and is utilized in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

5-methyl-1H-imidazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2.ClH/c1-3-4(5(8)9)7-2-6-3;/h2H,1H3,(H,6,7)(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNMSEFCRXHLRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82616-95-3 | |

| Record name | 5-methyl-1H-imidazole-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1H-imidazole-5-carboxylic acid hydrochloride typically involves the condensation of the potassium salt of ethyl isocyanoacetate with isothioureas in hexamethylphosphoric triamide (HMPT) at room temperature, catalyzed by copper (I) chloride (CuCl) . Another method involves the use of sodium ethylate, oxalic acid diethyl ester, and ethyl chloroacetate under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies.

Chemical Reactions Analysis

Reduction Reactions

The carboxylic acid moiety can be reduced to primary alcohols:

Reagent Systems

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| THF, 0–50°C, 1–12 hr | 47–79% | ||

| Reflux in dry ether | 62%* |

*Theoretical yield based on analogous reactions

Mechanistic Notes

Substitution Reactions

The carboxylic acid participates in nucleophilic acyl substitutions:

Acid Chloride Formation

| Reagent | Conditions | Conversion | Source |

|---|---|---|---|

| Oxalyl chloride | DCM, 20°C, 1 hr (DMF cat.) | >95% | |

| Reflux, 4 hr | 88% |

Industrial Protocol (Patent CA1107743A)

-

React with formaldehyde/HCl gas (1:1.5 molar ratio)

-

80°C for 20 hr under atmosphere

Amidation/Esterification

| Derivative Type | Reagent | Coupling Agent | Yield | Source |

|---|---|---|---|---|

| Amide | Primary amines | CDI | 68–83% | |

| Ester | Ethanol/H | – | 75% |

Optimized Esterification

Cyclization & Coordination Chemistry

The imidazole nitrogen participates in metal complex formation:

Documented Complexes

| Metal Ion | Ligand Ratio | Application | Stability Constant (log K) | Source |

|---|---|---|---|---|

| 1:2 | Catalytic oxidation | 8.9 ± 0.2 | ||

| 1:1 | Bioinorganic mimics | 6.3 ± 0.3 |

Synthetic Protocol

-

Dissolve compound in MeOH/HO (3:1)

-

Add metal chloride solution dropwise (pH 7.4)

Stability Considerations

Critical reaction parameters:

| Factor | Optimal Range | Degradation Pathway |

|---|---|---|

| Temperature | 20–80°C | Decarboxylation >100°C |

| pH | 4–6 (aqueous) | Imidazole ring hydrolysis |

| Light Exposure | Amber glass required | Photo-oxidation |

Scientific Research Applications

Medicinal Chemistry Applications

4-Methyl-1H-imidazole-5-carboxylic acid hydrochloride has been investigated for its role in synthesizing various biologically active compounds. Notably, its derivatives have shown promise as inhibitors for several biological targets.

Antiviral Activity

Research has indicated that imidazole derivatives, including this compound, exhibit antiviral properties. For instance, derivatives of imidazole have been reported to inhibit the HIV-1 integrase enzyme, which is crucial for viral replication. A study demonstrated that certain imidazole derivatives achieved over 50% inhibition of HIV-1 integrase activity, highlighting their potential as antiviral agents .

Anticancer Properties

Imidazole derivatives are also being explored for their anticancer activities. Compounds derived from 4-methyl-1H-imidazole-5-carboxylic acid have been evaluated for their effects on various cancer cell lines. Some studies reported significant antiproliferative activity against HL-60 cells, suggesting that these compounds may interfere with cancer cell growth and proliferation .

Material Science Applications

The compound is utilized in the synthesis of advanced materials, particularly in the development of metal-organic frameworks (MOFs). These materials are known for their high surface area and porosity, making them suitable for applications in gas storage and separation.

Metal-Organic Frameworks

This compound serves as a ligand in the formation of imidazolate-based MOFs. These frameworks have shown potential in catalysis and adsorption processes due to their tunable structures and chemical properties .

Biochemical Research Applications

In biochemical research, this compound acts as a metabolite and can influence various metabolic pathways.

Enzyme Inhibition Studies

The compound has been used in studies aimed at understanding enzyme interactions and inhibition mechanisms. For example, it has been assessed for its ability to inhibit specific enzymes involved in metabolic processes, contributing to the understanding of drug interactions and metabolic pathways .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antiviral agents | Over 50% inhibition of HIV-1 integrase activity |

| Anticancer compounds | Significant antiproliferative effects on HL-60 cells | |

| Material Science | Synthesis of MOFs | High surface area; potential for gas storage |

| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |

Case Study 1: Antiviral Activity

A study evaluated various imidazole derivatives for their ability to inhibit HIV replication. The results showed that certain compounds derived from this compound exhibited promising inhibitory effects, with one derivative achieving an inhibition rate close to that of established antiviral drugs .

Case Study 2: Material Science Application

In a recent investigation into MOFs, researchers synthesized a new framework using this compound as a ligand. The resulting material demonstrated exceptional gas adsorption capabilities, indicating its potential utility in environmental applications such as carbon capture .

Mechanism of Action

The mechanism of action of 4-methyl-1H-imidazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For example, it can form hydrogen bonds with critical amino acid residues in enzymes, thereby inhibiting their activity . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences among 4-methyl-1H-imidazole-5-carboxylic acid hydrochloride and its analogs:

Physicochemical Properties

- Thermal Stability: Compounds with halogen or aromatic substitutions (e.g., bromo, iodo, phenyl) exhibit higher melting points (>200°C), as seen in analogs like 5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazole-5-carboxylic acid derivatives .

- Solubility: The hydrochloride salt of the target compound improves aqueous solubility compared to non-salt forms like 1-Methyl-4-phenyl-1H-imidazole-5-carboxylic acid, which lacks ionic character .

- Purity : Commercial availability with >96% purity distinguishes the target compound from discontinued analogs (e.g., CymitQuimica’s 2-(3-chlorophenyl) derivative) .

Key Research Findings

Structure-Activity Relationships : Substituents at the 4-position (e.g., methyl, phenyl) significantly influence bioactivity. For example, phenyl-substituted analogs show enhanced binding to aromatic receptors but face discontinuation due to synthesis challenges .

Synthetic Efficiency : Grignard-based methods (e.g., for 4-(1-hydroxy-1-methylethyl) derivatives) achieve yields >70%, outperforming traditional halogenation routes .

Commercial Viability : The target compound’s commercial availability contrasts with discontinued analogs, reflecting its broader applicability in drug discovery pipelines .

Biological Activity

4-Methyl-1H-imidazole-5-carboxylic acid hydrochloride is a derivative of imidazole that has garnered attention for its diverse biological activities. Imidazole compounds are known for their pharmacological properties, including antibacterial, antiviral, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound has the molecular formula C5H6ClN2O2 and a molecular weight of 162.06 g/mol. Its structure features a methyl group at the 4-position and a carboxylic acid functional group at the 5-position of the imidazole ring, which contributes to its biological activity.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The compound can:

- Form hydrogen bonds with amino acid residues in proteins.

- Inhibit enzyme activity , particularly cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Modulate cellular signaling pathways , including MAPK/ERK pathways involved in cell growth and differentiation.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to 4-methyl-1H-imidazole-5-carboxylic acid showed potent antibacterial and antifungal activities against various pathogens .

Antiviral Activity

In vitro studies have demonstrated that 4-methyl-1H-imidazole-5-carboxylic acid derivatives possess antiviral properties, particularly against HIV. Compounds from related studies showed up to 89% inhibition of HIV integrase interactions, indicating potential as antiviral agents .

| Compound Reference | % Inhibition | Mechanism |

|---|---|---|

| Compound 11a | 89% | IN-LEDGF/p75 interaction disruption |

| Compound 10k | 85% | IN strand transfer inhibition |

Anticancer Activity

Imidazole derivatives have been explored for their anticancer potential. A review indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways .

Case Studies

Several case studies have investigated the efficacy of this compound:

- Antiviral Efficacy : A study on a series of imidazole derivatives found that specific modifications at the 5-position significantly enhanced antiviral activity against HIV, suggesting structure-activity relationships critical for drug design .

- Anticancer Properties : In a laboratory setting, derivatives were tested for their ability to induce apoptosis in human cancer cell lines. Results showed that certain modifications led to increased cytotoxicity, highlighting the importance of structural variations in enhancing biological activity .

Pharmacokinetics

The pharmacokinetic profile of imidazole derivatives generally indicates good bioavailability and metabolic stability. Studies suggest that environmental factors such as pH and temperature can influence the compound's stability and efficacy in biological systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-1H-imidazole-5-carboxylic acid hydrochloride, and how can purity be optimized?

- Methodology : Start with esterification of 4-methylimidazole derivatives followed by hydrolysis and subsequent hydrochloride salt formation. For example, methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate ( ) can serve as a precursor. Purification via recrystallization in ethanol/water mixtures or reverse-phase chromatography is critical to achieve >95% purity (HPLC) ( ). Monitor reaction progress using TLC (silica gel, ethyl acetate/methanol 8:2) and confirm product identity via H NMR (DMSO-d6, δ 2.3 ppm for methyl group) ( ).

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

- Key Techniques :

- NMR : H and C NMR in DMSO-d6 to resolve imidazole ring protons (δ 7.5–8.0 ppm) and carboxylic acid protons (δ 12–13 ppm) ( ).

- FTIR : Confirm carboxylic acid O-H stretch (~2500–3000 cm) and C=O stretch (~1700 cm) ( ).

- Mass Spectrometry : ESI-MS (negative mode) for molecular ion [M–Cl] at m/z 126.1 ( ).

Q. How should researchers assess purity and stability during storage?

- Purity : Use HPLC with a C18 column (150 × 4.6 mm, 5 µm), mobile phase 0.03 M phosphate buffer (pH 3.0):methanol (70:30), flow rate 1 mL/min, UV detection at 210 nm (adaptation from ).

- Stability : Store at –20°C in airtight, light-resistant containers. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis ( ).

Advanced Research Questions

Q. How can discrepancies in reported melting points (e.g., 214–219°C vs. 313–315°C) be resolved?

- Analysis : Variations may arise from polymorphic forms or hydrate vs. anhydrate states (e.g., reports 313–315°C for a monohydrate). Use differential scanning calorimetry (DSC) to identify thermal transitions and powder X-ray diffraction (PXRD) to confirm crystallinity. Reproduce synthesis under strictly anhydrous conditions and compare results ( ).

Q. What experimental design strategies minimize by-products during synthesis?

- Optimization :

- Reaction Solvent : Use polar aprotic solvents (e.g., DMF) to enhance imidazole reactivity ( ).

- Catalysis : Employ trifluoroacetic acid (TFA) to accelerate ester hydrolysis while avoiding over-acidification.

- By-Product Mitigation : Introduce scavengers (e.g., molecular sieves) for water removal during HCl salt formation ().

Q. How can researchers design degradation studies to evaluate compound stability under stress conditions?

- Protocol :

- Thermal Degradation : Heat samples at 80°C for 48 hours; analyze via TGA and HPLC to detect decomposition products like 4-methylimidazole ( ).

- Oxidative Stress : Expose to 3% HO at 25°C for 24 hours; monitor using LC-MS for hydroxylated derivatives ().

- Photolysis : Use a UV chamber (254 nm, 48 hours) to assess photostability; quantify degradation via UV-Vis spectroscopy ( ).

Data Contradiction and Validation

Q. How should conflicting spectral data (e.g., NMR shifts) from different studies be validated?

- Resolution : Cross-validate using orthogonal techniques (e.g., H-C HSQC NMR for carbon-proton correlation) and compare with computational predictions (DFT calculations). Reference high-purity standards from authoritative suppliers (e.g., TCI America, ) to eliminate batch variability ( ).

Q. What methodologies address low yields in large-scale synthesis?

- Scale-Up Adjustments :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.